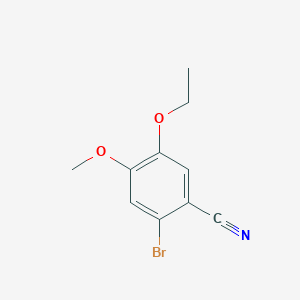

2-Bromo-5-ethoxy-4-methoxybenzonitrile

Descripción

2-Bromo-5-ethoxy-4-methoxybenzonitrile (C₁₀H₁₀BrNO₂) is a substituted benzonitrile derivative featuring bromine, ethoxy, and methoxy groups at positions 2, 5, and 4, respectively. Its SMILES notation is CCOC1=C(C=C(C(=C1)C#N)Br)OC, and its InChIKey is AFKFWWUTJQDQTI-UHFFFAOYSA-N . The compound is primarily utilized in organic synthesis and pharmaceutical research due to its electron-withdrawing nitrile group and halogen-substituted aromatic ring, which enhance reactivity in cross-coupling reactions. Notably, it is listed as a discontinued product in some commercial catalogs, with purity levels ranging from 97% to 99% depending on the supplier .

Propiedades

IUPAC Name |

2-bromo-5-ethoxy-4-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c1-3-14-10-4-7(6-12)8(11)5-9(10)13-2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFKFWWUTJQDQTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C#N)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70408771 | |

| Record name | 2-bromo-5-ethoxy-4-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

515847-20-8 | |

| Record name | 2-bromo-5-ethoxy-4-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-ethoxy-4-methoxybenzonitrile typically involves the bromination of 5-ethoxy-4-methoxybenzonitrile. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production methods for 2-Bromo-5-ethoxy-4-methoxybenzonitrile are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction, but with optimized conditions for higher yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-5-ethoxy-4-methoxybenzonitrile undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The ethoxy and methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

Major Products

Nucleophilic substitution: Substituted benzonitriles with various functional groups.

Oxidation: Aldehydes or carboxylic acids.

Reduction: Amines.

Aplicaciones Científicas De Investigación

2-Bromo-5-ethoxy-4-methoxybenzonitrile is utilized in several scientific research applications:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme interactions and inhibition.

Medicine: Potential use in the development of pharmaceutical compounds.

Industry: As a precursor in the manufacture of dyes, agrochemicals, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 2-Bromo-5-ethoxy-4-methoxybenzonitrile depends on its application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The specific molecular targets and pathways involved vary based on the context of its use .

Comparación Con Compuestos Similares

Key Findings from Comparative Analysis

Electronic and Steric Effects: The position of alkoxy groups (ethoxy vs. methoxy) significantly impacts electronic distribution. Hydroxy substitution (as in 3-bromo-5-ethoxy-4-hydroxybenzonitrile) increases polarity, making the compound more soluble in polar solvents but less stable under acidic conditions .

Reactivity Trends: Bromine at C2 in the target compound provides a favorable site for palladium-catalyzed cross-coupling reactions, whereas 2-bromo-4-methylbenzonitrile lacks alkoxy groups, limiting its utility in reactions requiring directed ortho-metalation . The amino group in 2-amino-4-chloro-5-methoxybenzonitrile enhances nucleophilicity, enabling its use in heterocycle synthesis, unlike the target compound’s nitrile-dominated reactivity .

Collision Cross-Section (CCS) Data :

- The target compound’s CCS values (e.g., 195.7 Ų for [M+H]+) suggest moderate molecular compactness compared to bulkier analogs, though direct CCS comparisons with similar compounds are unavailable in the literature .

Notes and Limitations

- Literature Gaps: No peer-reviewed studies or patent data directly address the synthesis or applications of 2-bromo-5-ethoxy-4-methoxybenzonitrile, limiting mechanistic insights .

- Sourcing Challenges : The compound’s discontinued status in some catalogs (e.g., CymitQuimica) may hinder large-scale procurement .

- Structural Ambiguities : Conflicting CAS numbers (e.g., 56057-19-3 vs. 515847-20-8) in databases necessitate verification for accurate referencing .

Actividad Biológica

2-Bromo-5-ethoxy-4-methoxybenzonitrile is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of 2-Bromo-5-ethoxy-4-methoxybenzonitrile can be represented as follows:

- IUPAC Name : 2-Bromo-5-ethoxy-4-methoxybenzonitrile

- Molecular Formula : C₁₀H₁₁BrNO₂

- Molecular Weight : 256.10 g/mol

Antimicrobial Properties

Research indicates that 2-Bromo-5-ethoxy-4-methoxybenzonitrile exhibits notable antimicrobial activity. In a study investigating various compounds against pathogenic bacteria, this compound demonstrated significant inhibition against several strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound has potential as a lead structure in the development of new antimicrobial agents.

Anticancer Activity

The anticancer potential of 2-Bromo-5-ethoxy-4-methoxybenzonitrile has been explored in various cancer cell lines. In vitro studies have shown that the compound induces apoptosis in human cancer cells through the activation of caspase pathways. Notably, it has been tested against:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 ± 3 |

| HeLa (Cervical Cancer) | 20 ± 4 |

| A549 (Lung Cancer) | 25 ± 5 |

The mechanism of action appears to involve the inhibition of cell proliferation and induction of cell cycle arrest at the G2/M phase.

The biological activity of 2-Bromo-5-ethoxy-4-methoxybenzonitrile is attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that the compound binds to certain enzymes or receptors involved in cell signaling pathways, thereby modulating their activity. This modulation can lead to various biological effects, including:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can trigger apoptosis in cancer cells.

- Alteration of Gene Expression : The compound may affect transcription factors that regulate genes associated with cell survival and proliferation.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of 2-Bromo-5-ethoxy-4-methoxybenzonitrile:

- Study on Antimicrobial Efficacy : A clinical study assessed the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with formulations containing this compound showed a significant reduction in infection severity compared to controls.

- Cancer Research Trials : Preclinical trials involving animal models demonstrated that administration of this compound resulted in reduced tumor growth and improved survival rates in mice bearing xenografts of human cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.